molecular formula C8H18N2O2 B057426 1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 101857-33-4

1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No. B057426
M. Wt: 174.24 g/mol
InChI Key: KUDOGXKYRYOEPB-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of Propanediamine, which is a type of diamine. Diamines are used in the manufacture of a variety of products such as pharmaceuticals, agrochemicals, and dyes . The “3-[(tetrahydro-2H-pyran-2-yl)oxy]-” part suggests that it might have a tetrahydropyran group, which is a type of ether and a common motif in many natural products and pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Diamines, for example, can participate in a variety of reactions, including condensation with acids and aldehydes .


Physical And Chemical Properties Analysis

Physical and chemical properties such as boiling point, melting point, and solubility are determined by the compound’s structure. For example, “1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole” has a boiling point of 65 °C/1 mmHg and a flash point of 104 °C .

Safety And Hazards

The safety and hazards of a compound depend on its reactivity and other properties. For example, “O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine” has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for a compound depend on its potential applications. Diamines and tetrahydropyrans are both important in the synthesis of pharmaceuticals and other products, suggesting potential future directions in these areas .

properties

IUPAC Name

3-(oxan-2-yloxy)propane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c9-5-7(10)6-12-8-3-1-2-4-11-8/h7-8H,1-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDOGXKYRYOEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553550
Record name 3-[(Oxan-2-yl)oxy]propane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-

CAS RN

101857-33-4
Record name 3-[(Oxan-2-yl)oxy]propane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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